molecular formula C16H23NO2 B13051845 1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene

1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene

Cat. No.: B13051845
M. Wt: 261.36 g/mol
InChI Key: YODZUROVEJSVMR-UHFFFAOYSA-N
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Description

1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene is an organic compound with the molecular formula C16H23NO2. It is characterized by a nitro group attached to a benzene ring, which is further substituted with a butylcyclohexyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene typically involves the nitration of 4-[(1S,4R)-4-butylcyclohexyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve similar nitration reactions but on a larger scale, with additional steps for purification and quality control .

Chemical Reactions Analysis

1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The butylcyclohexyl group may affect the compound’s solubility and membrane permeability, impacting its overall biological activity .

Comparison with Similar Compounds

1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene can be compared with other nitro-substituted benzene derivatives, such as:

    1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene: Similar in structure but with an ethyl group instead of a butyl group.

    1-Nitro-4-[(1S,4R)-4-methylcyclohexyl]benzene: Contains a methyl group instead of a butyl group.

    1-Nitro-4-[(1S,4R)-4-propylcyclohexyl]benzene: Features a propyl group instead of a butyl group.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

1-(4-butylcyclohexyl)-4-nitrobenzene

InChI

InChI=1S/C16H23NO2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h9-14H,2-8H2,1H3

InChI Key

YODZUROVEJSVMR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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